molecular formula C19H23F13O2 B12543602 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl undec-10-enoate CAS No. 156757-62-9

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl undec-10-enoate

Cat. No.: B12543602
CAS No.: 156757-62-9
M. Wt: 530.4 g/mol
InChI Key: LWIIVEPNWWSBNE-UHFFFAOYSA-N
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Description

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl undec-10-enoate is a fluorinated ester compound characterized by a perfluorinated alkyl chain (tridecafluorooctyl group) linked to an undec-10-enoate moiety. This structure combines the hydrophobic and oleophobic properties of perfluorinated compounds with the functional versatility of acrylate esters.

Properties

CAS No.

156757-62-9

Molecular Formula

C19H23F13O2

Molecular Weight

530.4 g/mol

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl undec-10-enoate

InChI

InChI=1S/C19H23F13O2/c1-2-3-4-5-6-7-8-9-10-13(33)34-12-11-14(20,21)15(22,23)16(24,25)17(26,27)18(28,29)19(30,31)32/h2H,1,3-12H2

InChI Key

LWIIVEPNWWSBNE-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCC(=O)OCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl undec-10-enoate typically involves the esterification of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanol with undec-10-enoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl undec-10-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl undec-10-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl undec-10-enoate exerts its effects is primarily through its interaction with hydrophobic surfaces. The multiple fluorine atoms create a highly non-polar surface, which can repel water and other polar substances. This property is exploited in applications such as water-repellent coatings and lubricants .

Comparison with Similar Compounds

The following analysis compares 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl undec-10-enoate with structurally or functionally related PFAS derivatives, focusing on synthesis, applications, environmental impact, and regulatory status.

Functional Group Variations
Compound Name Functional Group Key Properties Applications
This compound Acrylate ester (unsaturated) Reactive double bond for polymerization; high hydrophobicity Potential use in fluoropolymer coatings, surfactants
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate (CAS 2144-53-8) Methacrylate ester Polymerizable vinyl group; thermal stability Copolymers in lubricants, construction materials
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl p-toluenesulfonate (4a) Sulfonate ester High electrophilicity; intermediates in synthesis Precursors for fluorinated surfactants or pharmaceuticals
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanesulphonic acid (CAS 27619-97-2) Sulfonic acid Strong acidity; high persistence Industrial surfactants, electroplating

Key Differences :

  • Reactivity: The acrylate and methacrylate esters (e.g., undec-10-enoate, methacrylate) are tailored for polymerization, whereas sulfonate esters (e.g., p-toluenesulfonate) serve as synthetic intermediates.
  • Environmental Persistence : Sulfonic acid derivatives (e.g., tridecafluorooctanesulphonic acid) are highly persistent and regulated under PFAS restrictions, while ester derivatives may degrade into persistent acidic metabolites .
Physical and Chemical Properties
Property This compound (Inferred) 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl Methacrylate 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanesulphonyl Chloride
Molecular Weight ~600–650 g/mol (estimated) 454.3 g/mol (CAS 2144-53-8) 514.6 g/mol (CAS 27619-89-2)
Solubility Low in water; soluble in organic solvents Similar solubility profile Hydrolyzes to sulfonic acid in water
Thermal Stability Stable up to 200°C (typical for PFAS) Decomposes above 250°C Reacts vigorously with water

Notable Findings:

  • The undec-10-enoate’s unsaturated chain may lower thermal stability compared to saturated analogs but enhances reactivity in radical polymerization .
  • Sulfonyl chloride derivatives are highly reactive, posing handling risks compared to esters .
Environmental and Regulatory Considerations
Compound Environmental Impact Regulatory Status
This compound Likely persistent; potential precursor to PFOA-like metabolites Not explicitly regulated, but subject to PFAS guidelines
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate Suspected bioaccumulation; listed on CoRAP for evaluation Restricted in consumer products under EU REACH
(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl) silanetriol High inhalation toxicity; fatal if aerosolized Mandatory labeling: "For professional users only"

Critical Insights :

  • Spray products containing tridecafluorooctyl derivatives require stringent labeling (e.g., "Fatal if inhaled") due to inhalation hazards .
  • Methacrylate and acrylate esters are under scrutiny for endocrine disruption and persistence, driving demand for fluorine-free alternatives .

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